molecular formula C10H23N3O B1451035 3-(Heptylamino)propanohydrazide CAS No. 1040688-68-3

3-(Heptylamino)propanohydrazide

Cat. No. B1451035
M. Wt: 201.31 g/mol
InChI Key: BXSUHSHMLIDOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Heptylamino)propanohydrazide include a molecular weight of 201.31 . The predicted density is 0.949±0.06 g/cm3, and the predicted boiling point is 366.4±25.0 °C .

Scientific Research Applications

1. Bioinformatics and Pathology Studies

Research into new treatments for neurodegenerative diseases, particularly Alzheimer’s disease, has included the study of Schiff bases related to 3-(Heptylamino)propanohydrazide. These compounds have been investigated for their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties, with a focus on their potential as neuropsychiatric drugs. Bioinformatics tools have been used to predict their binding to therapeutic targets, suggesting their applicability in neurodegenerative disorders treatment (Avram et al., 2021).

2. Synthesis and Characterization for Medical Applications

The synthesis and characterization of compounds derived from 3-(Heptylamino)propanohydrazide have been reported, with a focus on their potential medical applications. For instance, the synthesis of N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide from 3-(phenylamino)propanehydrazide has been explored, characterized by NMR, ESI/MS, and elemental analysis (Tumosienė et al., 2015).

3. Development of Antimicrobial Agents

A series of new compounds, including N′-(4-(arylamino)-6-(thiazol-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides, were synthesized from a multistep reaction involving 3-(Heptylamino)propanohydrazide derivatives. These compounds exhibited potent antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2016).

properties

IUPAC Name

3-(heptylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O/c1-2-3-4-5-6-8-12-9-7-10(14)13-11/h12H,2-9,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSUHSHMLIDOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptylamino)propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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